![molecular formula C9H8N2O6 B189183 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol CAS No. 6291-50-5](/img/structure/B189183.png)
2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol, also known as MNPN, is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. MNPN is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 275.2 g/mol. In
Aplicaciones Científicas De Investigación
2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol has been used in various scientific research applications, including as a fluorescent probe for the detection of nitric oxide (NO) in biological systems. NO is a signaling molecule that plays a crucial role in many physiological processes, including vasodilation, neurotransmission, and immune response. 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol has been shown to selectively detect NO in the presence of other reactive oxygen species, making it a valuable tool for studying the role of NO in biological systems.
2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol has also been used as a photosensitizer for photodynamic therapy (PDT). PDT is a non-invasive treatment for cancer that involves the use of a photosensitizer and light to produce reactive oxygen species that can kill cancer cells. 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol has been shown to have high phototoxicity towards cancer cells, making it a promising candidate for PDT.
Mecanismo De Acción
The mechanism of action of 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol in biological systems is not fully understood. However, it is known that 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol can undergo a photochemical reaction in the presence of light to produce reactive oxygen species, which can cause oxidative damage to cells. 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol has also been shown to interact with proteins and enzymes in biological systems, which may contribute to its biological effects.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol can induce oxidative stress and DNA damage in cells, leading to cell death. 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission. 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol has been shown to have low toxicity towards normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol has several advantages for lab experiments, including its high phototoxicity towards cancer cells, its selectivity for NO detection, and its low toxicity towards normal cells. However, 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol has some limitations, including its limited solubility in aqueous solutions, which can make it difficult to use in biological systems. 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol also has a short half-life in biological systems, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol research, including the development of more efficient synthesis methods, the optimization of 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol for use in biological systems, and the exploration of its potential as a therapeutic agent for cancer and other diseases. 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol could also be used as a tool for studying the role of NO in biological systems and for developing new methods for detecting NO in vivo.
Métodos De Síntesis
2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol can be synthesized through a multistep process that involves the reaction of 2-methoxy-4-nitrophenol with ethyl nitroacetate in the presence of a base to form the intermediate compound, 2-methoxy-3-nitro-4-ethoxycarbonylphenol. This intermediate compound is then treated with acetic anhydride and pyridine to form 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol. The synthesis method for 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol has been optimized to produce high yields and purity of the compound.
Propiedades
Número CAS |
6291-50-5 |
|---|---|
Nombre del producto |
2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol |
Fórmula molecular |
C9H8N2O6 |
Peso molecular |
240.17 g/mol |
Nombre IUPAC |
2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol |
InChI |
InChI=1S/C9H8N2O6/c1-17-9-7(12)3-2-6(4-5-10(13)14)8(9)11(15)16/h2-5,12H,1H3/b5-4+ |
Clave InChI |
ZAUXRJBGUWQKHU-SNAWJCMRSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1[N+](=O)[O-])/C=C/[N+](=O)[O-])O |
SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])C=C[N+](=O)[O-])O |
SMILES canónico |
COC1=C(C=CC(=C1[N+](=O)[O-])C=C[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





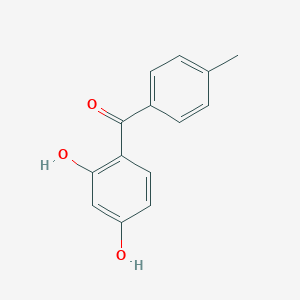
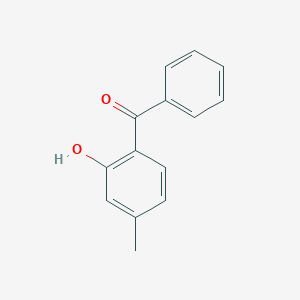
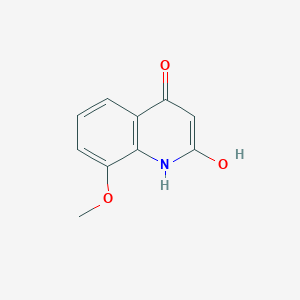
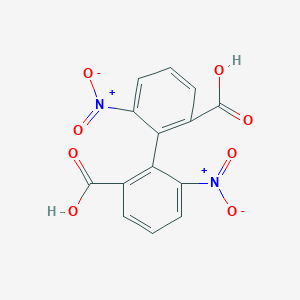
![2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one](/img/structure/B189107.png)
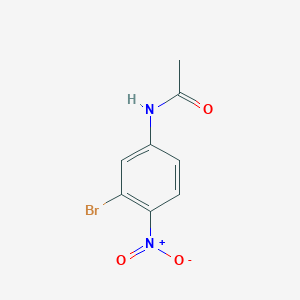
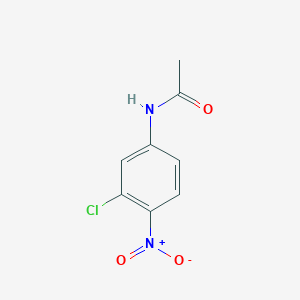
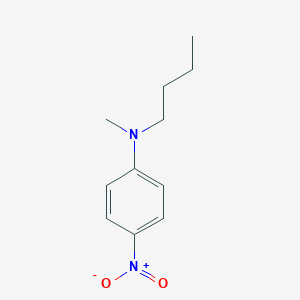
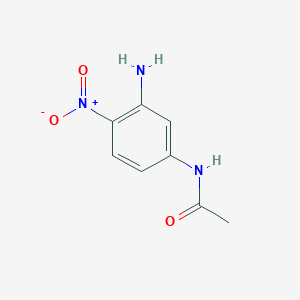
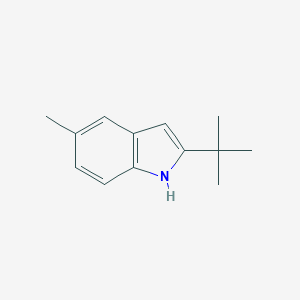
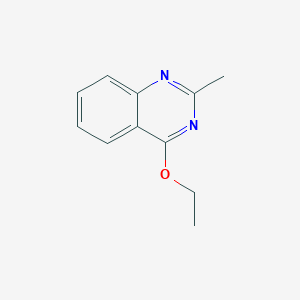
![6,7-dimethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1,3-dihydro-2-benzofuran-1-ol](/img/structure/B189124.png)